molecular formula C24H29N5O4 B11059320 N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide

N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide

Cat. No.: B11059320
M. Wt: 451.5 g/mol
InChI Key: MJZYKGSIMYZQCJ-UHFFFAOYSA-N
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Description

N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide is a complex organic compound that features a unique combination of adamantane, methoxyphenyl, and imidazo[5,1-C][1,2,4]triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide typically involves multi-step organic reactions. The starting materials often include adamantane derivatives, methoxyphenyl compounds, and imidazo[5,1-C][1,2,4]triazole precursors. Common synthetic routes may involve:

    Formation of the adamantane derivative: This step may involve the functionalization of adamantane to introduce a reactive group such as a halide or hydroxyl group.

    Coupling reactions: The adamantane derivative is then coupled with the methoxyphenyl compound through various coupling reactions, such as Suzuki or Heck coupling.

    Cyclization: The final step involves the cyclization of the intermediate to form the imidazo[5,1-C][1,2,4]triazole ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions may involve the replacement of specific atoms or groups with different ones to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development or as a diagnostic agent.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide may include other adamantane derivatives, methoxyphenyl compounds, and imidazo[5,1-C][1,2,4]triazole analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique properties such as enhanced stability, specific biological activity, or novel material characteristics. Comparing it with similar compounds can highlight differences in reactivity, potency, or application potential.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications across various scientific fields

Properties

Molecular Formula

C24H29N5O4

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2-adamantylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]acetamide

InChI

InChI=1S/C24H29N5O4/c1-33-19-4-2-18(3-5-19)27-12-21-26-28(24(32)29(21)23(27)31)13-22(30)25-11-20-16-7-14-6-15(9-16)10-17(20)8-14/h2-5,14-17,20H,6-13H2,1H3,(H,25,30)

InChI Key

MJZYKGSIMYZQCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4C5CC6CC(C5)CC4C6

Origin of Product

United States

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